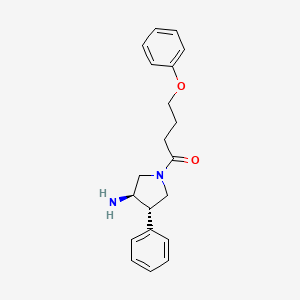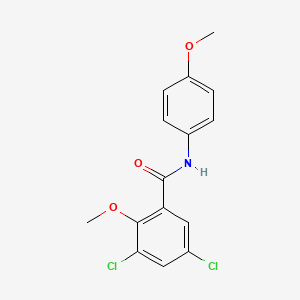
(3R*,4S*)-1-(4-phenoxybutanoyl)-4-phenylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrolidine compounds involves multiple strategies, including asymmetric synthesis techniques and multicomponent reactions. For instance, the enantioselective synthesis of amino alcohols, similar in structure to our compound of interest, can be achieved through proline-catalyzed sequential alpha-aminoxylation and alpha-amination, followed by Horner-Wadsworth-Emmons olefination of aldehydes (V. Jha, N. B. Kondekar, Pradeep Kumar, 2010). Another approach involves one-pot synthesis strategies that allow the creation of complex molecules via multicomponent reactions, providing an effective route to novel pyrrolone derivatives, showcasing the versatility and complexity of pyrrolidine synthesis methods (A. Alizadeh, A. Rezvanian, Longguan Zhu, 2007).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can exhibit dynamic behavior due to restricted rotation around bonds, leading to different conformations in solution. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, are utilized to elucidate these structures and understand their conformational dynamics (A. Alizadeh, A. Rezvanian, Longguan Zhu, 2007).
Chemical Reactions and Properties
Pyrrolidine derivatives are involved in various chemical reactions, including intramolecular cyclizations and thermal eliminations. These reactions allow the formation of diverse structures and contribute to the compound's utility in chemical synthesis (A. Gazizov et al., 2015).
Propriétés
IUPAC Name |
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-phenoxybutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c21-19-15-22(14-18(19)16-8-3-1-4-9-16)20(23)12-7-13-24-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15,21H2/t18-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKQRZNQJKQFCA-MOPGFXCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCCOC2=CC=CC=C2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1C(=O)CCCOC2=CC=CC=C2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-phenoxybutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[rel-(3R,4S)-3-amino-4-(2-hydroxyethyl)-1-pyrrolidinyl]methyl}-6-fluoro-4-quinolinol dihydrochloride](/img/structure/B5676599.png)

![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5676608.png)
![N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine](/img/structure/B5676617.png)
![4-{[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]methyl}-N-methylbenzamide](/img/structure/B5676624.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinol](/img/structure/B5676632.png)

![2-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4H-chromen-4-one](/img/structure/B5676644.png)
![1-(2-oxo-2-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5676651.png)
![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5676659.png)
![(3S*,4R*)-1-[3-(2,4-difluorophenyl)propanoyl]-4-methylpiperidine-3,4-diol](/img/structure/B5676666.png)
![2-methyl-6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one](/img/structure/B5676669.png)
![(4R)-N,N-diethyl-4-[(1H-indol-1-ylacetyl)amino]-1-methyl-L-prolinamide](/img/structure/B5676676.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5676677.png)